(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone
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Description
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H17ClN6O and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone , often abbreviated as TDP , is a member of the triazolo-pyridazine family. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of TDP, focusing on its antiproliferative effects, mechanism of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN6O
- Molecular Weight : 370.43 g/mol
- IUPAC Name : this compound
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of TDP against various cancer cell lines. In particular:
- Cell Lines Tested :
- SGC-7901 (gastric adenocarcinoma)
- A549 (lung adenocarcinoma)
- HT-1080 (fibrosarcoma)
The compound demonstrated significant activity with IC50 values as low as 0.008μM for A549 cells and 0.012μM for HT-1080 cells .
Cell Line | IC50 Value (μM) |
---|---|
SGC-7901 | 0.014 |
A549 | 0.008 |
HT-1080 | 0.012 |
The mechanism underlying the antiproliferative effects of TDP appears to involve:
- Tubulin Polymerization Inhibition : TDP effectively inhibits tubulin polymerization, a crucial process in cell division. This inhibition leads to disrupted microtubule dynamics and ultimately induces cell cycle arrest at the G2/M phase .
- Binding to Colchicine Site : Molecular modeling studies suggest that TDP binds to the colchicine site on microtubules, similar to other known antitubulin agents like Combretastatin A-4 (CA-4) .
Study on Antiproliferative Activity
A comprehensive study synthesized a series of triazolo-pyridazines and evaluated their biological activity. Among these compounds, TDP was identified as a potent inhibitor of cancer cell proliferation with a distinct mechanism targeting microtubules .
Immunostaining Assays
Immunostaining assays confirmed that TDP significantly disrupts microtubule structures in treated cells, providing visual evidence of its action on cellular architecture .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-1-3-13(11-14)17(25)23-8-2-7-22(9-10-23)16-6-5-15-20-19-12-24(15)21-16/h1,3-6,11-12H,2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKECUMLJCBKCTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.